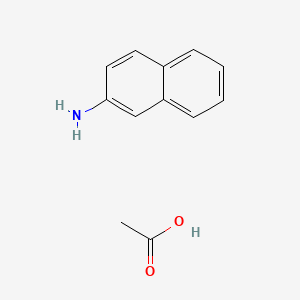

2-Naphthylammonium acetate

Beschreibung

Significance and Research Context of Naphthylammonium Compounds

Naphthylammonium compounds, the class to which 2-naphthylammonium acetate (B1210297) belongs, hold considerable significance in the landscape of chemical research. These compounds are fundamentally composed of a naphthalene (B1677914) ring system attached to an ammonium (B1175870) group, a structure that imparts unique chemical reactivity and physical properties. ontosight.aiontosight.ai Their utility is demonstrated across a spectrum of specialized research areas, from energetic materials to supramolecular chemistry.

In the field of materials science, for instance, naphthylammonium salts such as the nitrates and perchlorates have been synthesized and studied for their thermal decomposition properties and potential use in explosives and propellants. niscpr.res.in The investigation into their thermal and explosive characteristics provides crucial data for the development of energetic materials. niscpr.res.in Furthermore, the structural motif of the naphthylammonium cation is pivotal in the field of supramolecular chemistry, particularly in the study of anion recognition. The specific interactions between the ammonium group and various anions, influenced by the bulky naphthyl group, are of great interest for designing molecular sensors and receptors. acs.org Researchers have explored how these compounds can selectively bind to anions, a fundamental process in developing new analytical tools and understanding biological transport systems. acs.org

Interdisciplinary Relevance in Modern Chemical Sciences

The applications of naphthylammonium compounds extend across multiple scientific disciplines, highlighting their interdisciplinary importance. Their roles as intermediates and reagents are crucial in organic synthesis and pharmaceutical manufacturing. ontosight.ai For example, 2-naphthylammonium acetate is used as a reagent or catalyst in the synthesis of more complex organic molecules and can be an intermediate in the production of certain pharmaceuticals. ontosight.aiclearsynth.com

In analytical chemistry, derivatives of naphthylamine are employed in various techniques, including chromatography, due to their ability to interact with different molecules. ontosight.ai The unique structure of compounds like (4-hydroxy-1-naphthyl)ammonium chloride, a related naphthalene derivative, makes them valuable in understanding colorimetric reactions, which are foundational to many analytical and diagnostic assays. solubilityofthings.com The field of photochemistry also utilizes naphthylammonium ions to study fundamental processes like excited-state proton transfer and charge relocation dynamics, which are critical for developing new light-driven technologies. acs.orgi-aps.org Moreover, in materials science and nanotechnology, naphthylammonium derivatives have been used in the self-assembly of vesicles, which have potential applications in drug delivery and as nanoscale reaction vessels. rsc.org

Eigenschaften

CAS-Nummer |

553-00-4 |

|---|---|

Molekularformel |

C12H13NO2 |

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

naphthalen-2-ylazanium;acetate |

InChI |

InChI=1S/C10H9N.C2H4O2/c11-10-6-5-8-3-1-2-4-9(8)7-10;1-2(3)4/h1-7H,11H2;1H3,(H,3,4) |

InChI-Schlüssel |

IHTSMKSDNSSELM-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C1=CC=C2C=C(C=CC2=C1)N |

Kanonische SMILES |

CC(=O)[O-].C1=CC=C2C=C(C=CC2=C1)[NH3+] |

Andere CAS-Nummern |

553-00-4 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms Involving 2 Naphthylammonium Acetate

Role in Oxidation Reactions: Formation of Naphthoquinones

While direct studies on the oxidation of 2-naphthylammonium acetate (B1210297) are not extensively documented, the oxidative pathways of its parent amine, 2-naphthylamine (B18577), provide significant insights. The amino group in 2-naphthylamine activates the naphthalene (B1677914) ring, making it susceptible to oxidation. This reactivity is implicated in the metabolic activation of 2-naphthylamine, which can lead to the formation of naphthoquinones.

A key intermediate in this process is 2-amino-1-naphthol, a metabolite of 2-naphthylamine. This compound is readily oxidized, even by air at a neutral pH, to yield 2-amino-1,4-naphthoquinone. The oxidation process is believed to be a critical step in the biological activity of 2-naphthylamine. Given that 2-naphthylammonium acetate exists in equilibrium with 2-naphthylamine, it is plausible that it would serve as a precursor to naphthoquinones under similar oxidative conditions. The oxidation of the naphthalene ring is facilitated by the electron-donating nature of the amino group, which contrasts with the effect of electron-withdrawing groups like a nitro group that make the ring more resistant to oxidation.

The general transformation can be summarized as follows:

| Reactant | Oxidizing Conditions | Major Product |

| 2-Amino-1-naphthol | Air oxidation at pH 7.2 | 2-Amino-1,4-naphthoquinone |

It is important to note that aged and oxidized solutions of 2-naphthylamine have been found to contain 2-amino-1,4-naphthoquinone-N4-2-naphthylimine, indicating the complex nature of the oxidation products.

Ammonium (B1175870) Salt Reactivity: Hydrolysis and Salt Formation Dynamics

This compound is the salt of a weak base (2-naphthylamine) and a weak acid (acetic acid). Its formation is a straightforward acid-base reaction involving the protonation of the amino group of 2-naphthylamine by acetic acid.

As a salt of a weak acid and a weak base, this compound undergoes hydrolysis in aqueous solutions. Both the 2-naphthylammonium cation and the acetate anion react with water in an equilibrium process:

Cationic Hydrolysis: C₁₀H₇NH₃⁺ + H₂O ⇌ C₁₀H₇NH₂ + H₃O⁺

Anionic Hydrolysis: CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻

Kh = Kw / (Ka * Kb)

Where:

Kw is the ionic product of water.

Ka is the acid dissociation constant of the conjugate acid (2-naphthylammonium ion).

Kb is the base dissociation constant of the conjugate base (acetate ion).

The dynamics of salt formation involve the initial creation of a hydrogen-bonded complex between the carboxylic acid and the aromatic amine, followed by proton transfer.

Photochemical Reaction Pathways and Excited State Chemistry

The photochemical behavior of the 2-naphthylammonium ion, the cationic component of this compound, is characterized by complex excited-state dynamics, including proton transfer and the formation of reactive intermediates.

Laser flash photolysis is a powerful technique used to study transient species generated upon photoexcitation. Studies on naphthylammonium ions have revealed the formation and decay of excited triplet states and other reactive intermediates. These investigations provide crucial data on the kinetics and mechanisms of photochemical reactions involving these species. The transient absorption spectra obtained from such studies allow for the identification and characterization of short-lived excited states.

In the presence of suitable reaction partners, the excited triplet state of the 2-naphthylammonium ion can engage in further reactions. For instance, in the presence of benzophenone (B1666685), a triplet exciplex is formed. An exciplex is an excited-state complex formed between two different molecules, one of which is in an excited state. Following the formation of this triplet exciplex, an intracomplex hydrogen atom transfer can occur. This process involves the transfer of a hydrogen atom from the ammonium group of the 2-naphthylammonium ion to the benzophenone within the exciplex.

Upon photoexcitation, the acidity of the 2-naphthylammonium ion increases significantly, a phenomenon known as excited state proton transfer (ESPT). This means that the excited 2-naphthylammonium ion is a much stronger acid than in its ground state. The pKa value of a molecule is a measure of its acidity, and a lower pKa indicates a stronger acid. The change in acidity upon excitation can be substantial, as illustrated by the following data:

| Compound | Ground State pKa | Excited State pKa* | ΔpKa |

| 2-Naphthylammonium | 4.1 | -0.8 | -4.9 |

Nucleophilic and Electrophilic Interactions

The reactivity of this compound in various chemical transformations is governed by the distinct electronic characteristics of its constituent ions: the 2-naphthylammonium cation and the acetate anion. These ions can participate in a range of nucleophilic and electrophilic interactions, which are fundamental to understanding the reaction mechanisms.

The acetate ion (CH₃COO⁻), derived from the dissociation of this compound, can function as a competent nucleophile in substitution reactions. A nucleophile is an electron-rich species that donates an electron pair to an electron-deficient center (an electrophile) to form a new covalent bond. The nucleophilicity of the acetate anion is considered moderate. saskoer.ca This is primarily because the negative charge is delocalized through resonance across the two oxygen atoms, which reduces the availability of the lone pair for donation compared to a nucleophile with a localized charge. studentdoctor.netstackexchange.com

Despite this resonance stabilization, the acetate ion is an effective nucleophile for several reasons, particularly in bimolecular nucleophilic substitution (Sₙ2) reactions. A key advantage of using acetate is that it is a weak base, which minimizes the competing elimination (E2) side reactions that are common with strongly basic nucleophiles like hydroxide. saskoer.ca This allows for cleaner substitution reactions, leading to higher yields of the desired substitution product. saskoer.ca

The efficacy of the acetate anion as a nucleophile is significantly influenced by the solvent system. pearson.com In polar protic solvents, such as methanol (B129727) or water, the nucleophilicity of acetate is diminished due to solvation through hydrogen bonding, which stabilizes the anion and makes it less reactive. pearson.com Conversely, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the acetate ion is not as strongly solvated, leaving it "freer" and more reactive, thereby enhancing its nucleophilicity and favoring the Sₙ2 pathway. pearson.com

| Nucleophile | Relative Nucleophilicity | Classification | Favored Solvent for Sₙ2 | Comments |

|---|---|---|---|---|

| CH₃S⁻ | Very Strong | Strong Nucleophile / Weak Base | Polar Protic/Aprotic | High reactivity due to polarizability. |

| CN⁻ | Strong | Strong Nucleophile / Strong Base | Polar Aprotic | Can lead to elimination side reactions. |

| HO⁻ | Strong | Strong Nucleophile / Strong Base | Polar Aprotic | Prone to causing elimination reactions. saskoer.ca |

| CH₃COO⁻ (Acetate) | Moderate | Moderate Nucleophile / Weak Base | Polar Aprotic (e.g., DMSO) | Reduces elimination side reactions. saskoer.capearson.com |

| H₂O | Weak | Weak Nucleophile / Weak Base | N/A (often is the solvent) | Generally slow reaction rates. |

In reactions involving the 2-naphthylammonium cation, particularly those that may proceed through a carbocation intermediate (e.g., an Sₙ1-type mechanism), the naphthyl group plays a crucial role in stabilizing this transient species. A carbocation is a high-energy, electron-deficient intermediate that is highly reactive. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction pathway and rate.

Compared to a simple phenyl group, the bicyclic nature of the naphthyl group provides a more extensive conjugated π-system. This allows for a greater number of resonance structures, leading to more effective delocalization and, consequently, greater stabilization of the carbocation. nih.gov This enhanced stability makes the formation of a naphthyl-stabilized carbocation more favorable than a corresponding phenyl-stabilized or simple alkyl carbocation, which can accelerate reaction rates for processes proceeding through such intermediates. libretexts.org

| Carbocation Type | Stabilizing Factors | Relative Stability | Example |

|---|---|---|---|

| Methyl | None | Least Stable | CH₃⁺ |

| Primary Alkyl | Inductive Effect (weak) | ↓ | CH₃CH₂⁺ |

| Secondary Alkyl | Inductive Effect, Hyperconjugation | ↓ | (CH₃)₂CH⁺ |

| Tertiary Alkyl | Inductive Effect, Hyperconjugation | ↓ | (CH₃)₃C⁺ |

| Benzylic (Phenyl) | Resonance Delocalization (over 1 ring) | ↓ | C₆H₅CH₂⁺ |

| Naphthylmethyl | Resonance Delocalization (over 2 rings) | Most Stable | C₁₀H₇CH₂⁺ |

Theoretical and Computational Chemistry Studies of 2 Naphthylammonium Acetate Systems

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. uregina.ca For the 2-Naphthylammonium acetate (B1210297) system, such calculations can provide a detailed understanding of the proton transfer between the 2-naphthylammonium cation and the acetate anion.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. figshare.com In the context of 2-Naphthylammonium acetate, DFT calculations can be employed to optimize the geometries of the reactant, transition state, and product of the proton transfer reaction. These calculations can reveal key mechanistic details, such as the bond lengths and angles that change during the reaction.

A computational study on the reactions of 2-naphthylamine (B18577), the conjugate base of the 2-naphthylammonium cation, with other molecules has demonstrated the utility of DFT in understanding reaction pathways. conicet.gov.ar In that research, the relative free energies of various stationary points, including transition states, were calculated to map out the reaction mechanism. conicet.gov.ar For the this compound system, a similar approach could be used to determine the energy barrier for proton transfer from the ammonium (B1175870) group to the acetate ion.

Table 1: Illustrative Relative Free Energies for a Hypothetical Proton Transfer Reaction

| Species | Relative Free Energy (kcal/mol) |

| This compound (Reactant) | 0.0 |

| Transition State | 15.5 |

| 2-Naphthylamine + Acetic Acid (Product) | -5.0 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from quantum chemical calculations.

These calculations can also provide insights into the electronic effects governing the reaction. For instance, by analyzing the charge distribution at different points along the reaction coordinate, it is possible to understand how the electronic structure of the naphthyl ring influences the acidity of the ammonium group and the subsequent proton transfer.

Computational Modeling of Reactivity and Stability

Computational models are essential for predicting the reactivity and stability of chemical compounds. figshare.com For this compound, these models can help in understanding the factors that contribute to the stability of the ionic pair and the reactivity of the 2-naphthylammonium cation.

The stability of aromatic ammonium cations can be assessed by calculating their formation energies and proton affinities. These calculations can be benchmarked against experimental data to ensure their accuracy. uregina.ca The stability of the 2-Naphthylammonium cation is a key factor in its reactivity. Computational studies on the stability of nitrenium ions, which can be formed from aromatic amines, have shown a correlation between ion stability and mutagenic potential. nih.gov While the 2-naphthylammonium ion is not a nitrenium ion, similar computational approaches could be used to evaluate its stability and potential reactivity in various chemical environments.

Furthermore, computational models can be used to study the degradation pathways of ammonium cations. acs.orgnih.gov For instance, DFT calculations have been used to investigate the degradation mechanisms of quaternary ammonium cations used in anion-exchange membranes. acs.orgnih.gov These studies analyze the effect of factors like hydration on the reaction and activation energies of different degradation pathways. acs.org A similar approach could be applied to this compound to predict its stability under different conditions.

Table 2: Calculated Properties Related to Reactivity and Stability

| Property | Calculated Value (Illustrative) | Method |

| Proton Affinity (of 2-Naphthylamine) | 220 kcal/mol | G2 |

| Gas-Phase Basicity (of 2-Naphthylamine) | 212 kcal/mol | G2 |

| C-N Bond Dissociation Energy | 85 kcal/mol | B3LYP |

Note: These values are illustrative and based on typical values for similar aromatic amines.

Free Energy Calculations of Mechanistic Pathways

Free energy calculations provide a more complete picture of reaction feasibility and spontaneity than simple energy calculations by incorporating entropic effects. uregina.ca For the mechanistic pathways involving this compound, such as proton transfer, calculating the free energy profile is crucial for a thorough understanding.

Methods like the G2 (Gaussian-2) theory can be used to calculate accurate free energies for proton transfer reactions. uregina.ca These methods have been shown to be in very good agreement with experimental values. uregina.ca By calculating the free energy change (ΔG) for the proton transfer from the 2-naphthylammonium cation to the acetate anion, one can determine the position of the equilibrium.

Furthermore, by coupling enhanced sampling techniques with ab initio molecular dynamics, it is possible to reconstruct the free energy profiles along reaction pathways. nih.gov This approach allows for the determination of the free energy barrier of a reaction, providing insights into its kinetics. nih.gov The choice of the density functional approximation can significantly impact the calculated barrier height and the shape of the free energy profile. nih.gov

Table 3: Comparison of Calculated and Experimental Thermodynamic Data for a Proton Transfer Reaction

| Thermodynamic Quantity | Calculated Value (kJ/mol) | Experimental Value (kJ/mol) |

| ΔG (Free Energy Change) | -20.5 | -22.0 |

| ΔH (Enthalpy Change) | -25.0 | -27.5 |

| TΔS (Entropic Contribution) | -4.5 | -5.5 |

Note: The values in this table are hypothetical, illustrating the expected agreement between high-level calculations and experimental data for a proton transfer reaction.

Excited State Proton Transfer (ESPT) Mechanism Elucidation via Time-Dependent Density Functional Theory

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. nih.gov It can be used to elucidate the mechanism of excited-state proton transfer (ESPT), a process where a proton is transferred upon photoexcitation. nih.gov

For the 2-Naphthylammonium cation, ESPT from the ammonium group to a proton acceptor (like the acetate anion or solvent molecules) could be a potential de-excitation pathway. Studies on related aminonaphthols have investigated ESPT from both hydroxyl and ammonium groups. rsc.org In the case of 1-ammonium-2-naphthol, ESPT was observed from the NH3+ site in both water and methanol (B129727). rsc.org The behavior of the 2-naphthylammonium cation can be analyzed in the context of reference photoacids like 2-naphthol (B1666908) and 1-naphthylammonium. rsc.org

TD-DFT calculations can be used to construct the potential energy curves for the ground and excited states along the proton transfer coordinate. rsc.org This allows for the determination of whether the proton transfer is favorable in the excited state and whether there is an energy barrier to the process. rsc.org The calculations can also predict the absorption and emission wavelengths of the different species involved in the ESPT process. semanticscholar.org

Table 4: Calculated Excited-State Properties for a Hypothetical ESPT Process

| Property | Calculated Value (Illustrative) |

| Ground State pKa | 9.5 |

| Excited State pKa* | 2.0 |

| Energy Barrier in Excited State (S1) | 2.5 kcal/mol |

| Wavelength of Emission (Cation) | 380 nm |

| Wavelength of Emission (Neutral Amine) | 450 nm |

Note: These values are illustrative and based on the expected changes in acidity upon excitation for aromatic ammonium compounds.

By analyzing the changes in electronic density upon excitation, TD-DFT can reveal the driving force for ESPT. nih.gov An increase in the acidity of the ammonium group in the excited state would favor the transfer of the proton. nih.gov

Applications in Advanced Organic Synthesis and Catalysis

Role as a Reagent or Catalyst in Complex Molecule Synthesis

As a salt of a weak acid (acetic acid) and a weak base (2-naphthylamine), 2-naphthylammonium acetate (B1210297) can function in multiple capacities. In organic synthesis, related ammonium (B1175870) acetate salts are recognized for their dual role. nbinno.comechemcom.com They can serve as a source of ammonia (B1221849), particularly in reactions where the in situ generation of ammonia is required under relatively mild conditions. indianchemicalsociety.com This is crucial in the synthesis of nitrogen-containing compounds.

Facilitation of Condensation and Cyclization Reactions

Ammonium acetate and its derivatives are well-established catalysts and reagents for condensation and cyclization reactions, which are fundamental processes for carbon-carbon and carbon-heteroatom bond formation. wisdomlib.org The principles of its reactivity can be extended to 2-naphthylammonium acetate.

These salts are particularly effective in facilitating Knoevenagel condensations, which involve the reaction of an aldehyde or ketone with an active methylene compound. nbinno.comvinipul.com In this context, the acetate ion acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that subsequently attacks the carbonyl carbon. The ammonium ion then participates in the subsequent dehydration step.

This catalytic activity is also pivotal in the synthesis of heterocyclic compounds. Ammonium acetate serves as a nitrogen source and catalyst in the formation of important heterocycles such as imidazoles, pyridines, and oxazoles. indianchemicalsociety.comwisdomlib.org For instance, in the synthesis of 2,4,5-triaryl-1H-imidazoles, ammonium acetate provides the necessary nitrogen atoms and catalyzes the cyclization process. echemcom.com Similarly, quaternary ammonium salts have been shown to catalyze tandem deamination and aldol condensation reactions to form complex cyclic structures like 2-alkyltropones. organic-chemistry.org

| Reaction Name | Role of Ammonium Acetate | Type of Compound Synthesized |

|---|---|---|

| Knoevenagel Condensation | Catalyst | Conjugated enones |

| Mannich Reaction | Catalyst | Beta-amino ketones |

| Hantzsch Pyridine Synthesis | Reagent (Ammonia Source) | Pyridines |

| Robinson-Gabriel Synthesis | Reagent (Ammonia Source) | Oxazoles |

| Radziszewski Imidazole Synthesis | Reagent (Ammonia Source) | Imidazoles |

Investigation of Catalytic Cycles and Active Species

The catalytic efficacy of this compound is rooted in the behavior of its ionic components, which can act as precursors to the true catalytic species or participate directly in the catalytic cycle.

While specific studies on this compound in nucleophilic anionic trimerization are not extensively documented, the mechanism can be inferred from the fundamental reactivity of the acetate ion. The acetate anion (CH₃COO⁻) is a competent nucleophile that can initiate the oligomerization or trimerization of suitable electrophilic monomers, such as isocyanates or activated alkenes. The catalytic cycle would likely involve the nucleophilic attack of the acetate ion on a monomer to form an anionic intermediate. This intermediate would then attack a second and third monomer unit in succession. The resulting trimeric species could then undergo an intramolecular cyclization and elimination step to release the final tricyclic product and regenerate the acetate catalyst. The 2-naphthylammonium cation would serve as a counterion throughout this process, influencing the solubility and stability of the intermediates.

In many reactions, this compound functions as a precatalyst. Research has shown that during certain thermal reactions, ammonium acetate can be in equilibrium with ammonia and acetic acid. echemcom.com In these cases, the in situ generated acetic acid is often the true catalyst, acting as a Brønsted acid to activate substrates. For example, in the synthesis of 2,4,5-triphenyl-1H-imidazole, it is believed that the reaction is primarily catalyzed by the acetic acid produced from the decomposition of ammonium acetate, especially when the salt is used in high molar ratios. echemcom.com Therefore, the acetate species within this compound serves as a convenient and solid source for the controlled release of the active acid catalyst upon heating, avoiding the need to handle corrosive acetic acid directly.

Metal-Catalyzed Transformations and this compound Analogs

Analogs of this compound, particularly 2-naphthylamine (B18577) and its derivatives, are important substrates and ligands in metal-catalyzed transformations. These reactions often focus on the functionalization of C-H bonds, representing a highly efficient and atom-economical approach to modifying complex molecules.

Transition metals such as palladium, copper, rhodium, and silver have been successfully employed to catalyze the amination of the naphthylamine core. researchgate.netmdpi.com For instance, a highly efficient protocol for the silver(I)-catalyzed C4–H amination of 1-naphthylamine (B1663977) derivatives using azodicarboxylates has been developed. mdpi.com This reaction proceeds at room temperature without the need for an external base or oxidant. Similarly, 2-naphthylamine derivatives can undergo C-H amination at the C1 position when reacted with azodicarboxylates in the presence of a transition metal or a Brønsted acid catalyst. nih.gov These methods provide direct access to complex aminated naphthalene (B1677914) structures, which are valuable in medicinal chemistry and materials science.

| Naphthylamine Derivative | Position of Amination | Metal Catalyst | Amine Source | Key Advantage |

|---|---|---|---|---|

| 1-Naphthylamine Derivatives | C4 | Silver(I) | Azodicarboxylates | Room temperature, base-free |

| 2-Naphthylamine Derivatives | C1 | Transition Metals or Brønsted Acid | Azodicarboxylates | Direct C-N bond formation |

These transformations highlight the synthetic utility of the naphthylamine scaffold, an analog of this compound, in advanced, metal-catalyzed cross-dehydrogenative coupling reactions. researchgate.net

Supramolecular Chemistry and Host Guest Interactions of Naphthylammonium Cations

Binding Studies with Macrocycles (e.g., Cucurbituril)

The naphthylammonium moiety is an excellent guest for various macrocyclic hosts, with cucurbit[n]urils (CB[n]) being among the most studied. These pumpkin-shaped macrocycles possess a hydrophobic cavity and two carbonyl-fringed portals, which can interact favorably with the complementary features of naphthylammonium cations.

Binding studies have revealed strong associations between naphthylammonium derivatives and cucurbit nih.govuril (CB nih.gov). For instance, the R-(+)-2-naphthyl-1-ethylammonium cation (NpH+) exhibits a high equilibrium constant for its complex with CB nih.gov. northeastern.edu The kinetics of this binding process are rapid, approaching the diffusion-controlled limit, which is a consequence of a fast association rate constant and a slow dissociation rate constant. northeastern.edu

The binding affinity and dynamics can be significantly influenced by the presence of other cations. In the case of the N-phenyl-2-naphthylammonium cation (Ph-AH⁺-Np), a ditopic guest, its binding with CB nih.gov is modulated by sodium ion (Na⁺) concentration. researchgate.net At low Na⁺ levels, the larger, more hydrophobic naphthyl moiety is preferentially encapsulated within the CB nih.gov cavity. researchgate.net However, at higher Na⁺ concentrations, the sodium ion can cap the portal of CB nih.gov, stabilizing the inclusion of the smaller phenyl group and leading to the formation of higher-order 2:1 host-guest complexes. researchgate.net This demonstrates that the environment plays a crucial role in dictating the stoichiometry and structure of the resulting supramolecular complex.

The thermodynamic parameters for the binding of various ammonium (B1175870) guests with acyclic cucurbit[n]uril-type receptors have been measured using techniques like isothermal titration calorimetry (ITC). beilstein-journals.org These studies provide detailed insights into the enthalpic and entropic contributions to the binding event, highlighting the importance of both hydrophobic effects and electrostatic interactions between the cationic guest and the host's portal. beilstein-journals.org

Table 1: Kinetic and Equilibrium Data for Naphthylammonium Cation Binding with Cucurbit nih.govuril

| Guest Molecule | Host | Association Rate Constant (k_on) | Dissociation Rate Constant (k_off) | Equilibrium Constant (K_a) |

|---|

This table presents kinetic and equilibrium constants for the binding of a naphthylammonium derivative with cucurbit nih.govuril, illustrating the strong affinity and dynamic nature of the interaction.

Non-Covalent Catalysis Modulated by Host-Guest Complexation

Host-guest complexation provides a powerful tool for modulating chemical reactivity and catalysis. By encapsulating a catalyst or a substrate within a macrocyclic host, its activity can be switched "on" or "off" in response to specific stimuli. nih.gov This principle is inspired by biological systems where enzymes often utilize a binding pocket to control catalytic processes. nih.gov

The encapsulation of a catalyst within a host like CB nih.gov can effectively inhibit its function by preventing it from accessing the reactants. nih.gov The catalytic activity can then be restored by introducing a competitive guest molecule that has a higher affinity for the host cavity. This competitor displaces the catalyst, releasing it into the bulk solution where it can participate in the chemical reaction. nih.govresearchgate.net This reversible sequestration allows for temporal control over the catalytic process.

This strategy has been demonstrated in systems using CB nih.gov to control aniline-catalyzed hydrazone formation. nih.govnih.gov While not involving a naphthylammonium catalyst directly, the principle is broadly applicable. A catalyst bearing a naphthylammonium "handle" could be similarly controlled. The strong binding of the naphthyl moiety to CB nih.gov would ensure efficient encapsulation and deactivation, while a high-affinity competitor could trigger its release and activation. Furthermore, non-covalent interactions are central to many catalytic processes, including those involving N-heterocyclic carbenes (NHCs) in reactions like the asymmetric dearomatization of naphthols. nih.gov The efficiency of such catalysts relies on precise non-covalent interactions to stabilize transition states. mdpi.commdpi.com

Influence of Ionic Environment on Supramolecular Assembly

The ionic environment, including the type and concentration of salts and buffers, has a profound impact on the self-assembly and host-guest interactions of charged species like naphthylammonium cations in aqueous solutions. nih.gov Ions in solution can affect supramolecular systems through two primary mechanisms: general screening of electrostatic interactions and direct competitive binding with the host or guest. nih.govresearchgate.net

An increase in ionic strength generally leads to a screening effect, where the electrostatic attraction or repulsion between charged hosts and guests is dampened. nih.govresearchgate.net This can moderate the interactions and influence the stability of the resulting complexes.

More specifically, certain ions can act as competitors for the macrocyclic host. For example, alkali metal cations like Na⁺ can bind to the carbonyl portals of cucurbiturils, reducing the apparent binding constant for a primary guest like a naphthylammonium cation. researchgate.net As previously mentioned, the concentration of Na⁺ can dramatically alter the binding mechanism of N-phenyl-2-naphthylammonium with CB nih.gov, switching between a 1:1 complex and a 2:1 complex. researchgate.net The anion associated with the salt can also influence the assembly process, with different anions from the Hofmeister series affecting the morphology and viscoelastic properties of self-assembling systems. nih.gov This complex interplay between the charged guest, the host, and the surrounding ions is critical in designing and controlling supramolecular structures. researchgate.net

Table 2: Effects of Na⁺ Ions on N-phenyl-2-naphthylammonium (Ph-AH⁺-Np) and CB nih.gov Complexation

| Na⁺ Concentration | Predominant Complex | Binding Moiety | Description |

|---|---|---|---|

| Low (≤5 mM) | Ph-AH⁺-[Np@CB nih.gov] (1:1) | Naphthyl | The larger naphthyl group is preferentially included in the CB nih.gov cavity. researchgate.net |

This table summarizes the significant influence of sodium ion concentration on the binding mode and stoichiometry of a ditopic naphthylammonium guest with cucurbit nih.govuril.

Coordination Chemistry of Naphthylammonium-Carboxylate Ligand Systems

The 2-naphthylammonium cation, when paired with a carboxylate anion such as acetate (B1210297), forms an ion pair that can function as a versatile ligand system in coordination chemistry. The carboxylate group is a particularly effective donor for a wide range of metal ions. mdpi.com Metal complexes incorporating 2-naphthylacetato ligands have been synthesized and structurally characterized, revealing diverse coordination modes. mdpi.com

The carboxylate group can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. mdpi.comnih.gov This versatility allows for the construction of mononuclear, dinuclear, and polynuclear metal complexes. mdpi.com For example, 2-naphthylacetato ligands have been shown to act as bridging ligands in polynuclear copper(II) and manganese(II/III) complexes. mdpi.com

Table 3: Common Metal Ions and Coordination Modes for Naphthalene-Based Carboxylate Ligands

| Metal Ion | Typical Oxidation State(s) | Common Coordination Mode(s) of Carboxylate |

|---|---|---|

| Copper (Cu) | II | Bidentate bridging, Monodentate terminal mdpi.com |

| Manganese (Mn) | II, III | Bidentate bridging mdpi.com |

| Zinc (Zn) | II | Bidentate bridging mdpi.com |

| Cobalt (Co) | II | Bidentate bridging mdpi.com |

| Rhenium (Re) | I | Tridentate (N,N,O or N,O,O with aminocarboxylates) nih.gov |

This table lists several metal ions known to form complexes with naphthalene-based carboxylate ligands and highlights the versatile coordination behavior of the carboxylate group.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Naphthylammonium acetate |

| R-(+)-2-naphthyl-1-ethylammonium (NpH+) |

| N-phenyl-2-naphthylammonium (Ph-AH⁺-Np) |

| Cucurbit[n]uril (CB[n]) |

| Cucurbit nih.govuril (CB nih.gov) |

| Sodium ion (Na⁺) |

| Aniline |

| Copper(II) |

| Manganese(II/III) |

| Zinc(II) |

| Cobalt(II) |

| Rhenium(I) |

Advanced Analytical Characterization Techniques in Chemical Research

Spectroscopic Methods for Mechanistic and Structural Elucidation

Spectroscopic techniques are fundamental in determining the structure and understanding the reaction mechanisms of chemical compounds. For 2-Naphthylammonium acetate (B1210297), methods such as time-resolved emission spectroscopy and mass spectrometry provide critical insights into its electronic properties and molecular composition.

Time-Resolved Emission Spectroscopy for Excited States

The study of excited states in molecules like the 2-naphthylammonium cation is crucial for understanding their photochemical behavior. Upon electronic excitation, aromatic compounds can exhibit significant changes in their chemical properties. The 2-naphthylammonium ion, for instance, displays increased acidity in its first excited singlet state (S₁) compared to its ground state (S₀). This phenomenon, known as photoacidity, is a key area of investigation.

Time-resolved emission spectroscopy is a powerful technique to probe these transient excited states. By measuring the fluorescence decay over time (typically in the nanosecond to microsecond range), researchers can study the dynamics of processes that compete with fluorescence, such as excited-state proton transfer (ESPT). In the context of 2-Naphthylammonium acetate, the acetate anion can act as a proton acceptor, influencing the deprotonation of the excited 2-naphthylammonium cation.

Research on related systems, such as 2-naphthol (B1666908), has extensively used acetate ions in solution to determine the rate constants for excited-state deprotonation. While 2-naphthylammonium is the species of interest, the principles are analogous. The fluorescence of the protonated form (2-naphthylammonium) is quenched in the presence of a base like acetate, while the fluorescence of its deprotonated conjugate base (2-naphthylamine) is enhanced. By analyzing the fluorescence quenching and enhancement as a function of acetate concentration, the kinetics of the proton transfer can be determined. Studies have shown that for 2-naphthylammonium, the change in acidity (ΔpKa) upon excitation is significant, though less pronounced than that of 2-naphthol.

Table 1: Comparative Acidity of 2-Substituted Naphthalenes

| Compound | Ground State (pKa) | Excited State (pKa*) | Change (ΔpKa) |

|---|---|---|---|

| 2-Naphthylammonium | 4.1 | -0.8 | -4.9 |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an essential tool for structural elucidation, providing detailed information about the fragmentation pathways of ions. For an ionic compound like this compound, the analysis would typically involve observing the constituent ions—the 2-naphthylammonium cation (C₁₀H₁₀N⁺) and the acetate anion (C₂H₃O₂⁻)—in the mass spectrometer.

2-Naphthylammonium Cation ([M+H]⁺ of 2-Naphthylamine): The fragmentation of the 2-naphthylammonium cation (m/z 144.08) can be predicted based on the known fragmentation of protonated 2-naphthylamine (B18577). Collision-induced dissociation (CID) of this ion would likely lead to characteristic neutral losses. A primary fragmentation pathway involves the loss of ammonia (B1221849) (NH₃), leading to a naphthyl cation. Another potential fragmentation is the loss of hydrogen cyanide (HCN), a common pathway for aromatic amines, resulting in a stable indenyl-type cation.

Acetate Anion: The acetate anion (m/z 59.01) is a small, stable ion. In negative ion mode MS/MS, it shows limited and predictable fragmentation. The most common fragmentation pathway involves the loss of a methyl radical (•CH₃) to form the CO₂ radical anion (m/z 44), or the loss of carbon dioxide (CO₂) to yield the methyl anion (m/z 15), although the latter is less commonly observed.

A proposed fragmentation pathway for the 2-naphthylammonium cation is detailed below.

Table 2: Proposed MS/MS Fragmentation of 2-Naphthylammonium Cation (Precursor Ion: m/z 144.08)

| Product Ion (m/z) | Proposed Formula | Neutral Loss |

|---|---|---|

| 116.06 | C₉H₆N⁺ | HCN |

Data derived from analysis of the parent compound, 2-naphthylamine. massbank.eunist.govnih.gov

High-Resolution Mass Spectrometry for Compound Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound and its fragments. This technique can distinguish between ions with the same nominal mass but different elemental formulas, thus confirming the identity of this compound with high confidence.

For this compound, HRMS would be used to measure the exact masses of the 2-naphthylammonium cation and the acetate anion. The theoretical exact mass of the cation is calculated from the sum of the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N). Similarly, the exact mass of the acetate anion is calculated (¹²C, ¹H, ¹⁶O). The experimentally measured masses are then compared to the theoretical values. A low mass error, typically less than 5 parts per million (ppm), confirms the assigned elemental composition.

Table 3: Theoretical and HRMS Data for Constituent Ions

| Ion | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| 2-Naphthylammonium (cation) | C₁₀H₁₀N⁺ | 144.0813 |

Chromatographic Techniques for Separation and Analysis

Chromatography is indispensable for separating components of a mixture and quantifying analytes. For an ionic salt like this compound, both liquid and gas chromatography offer viable analytical strategies, though each presents unique requirements.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Acetate Ions

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying ions in solution. To analyze this compound, one could develop a method to quantify either the cation or the anion. Methodologies for the analysis of acetate ions are well-established. researchgate.netnih.gov

A typical approach for acetate quantification involves reversed-phase chromatography, often on a C18 column, with an acidic mobile phase to ensure the acetate is in its protonated, less polar acetic acid form, which aids retention. researchgate.netnih.gov However, for MS detection, the acetate anion (CH₃COO⁻) is preferred. This is often achieved by a post-column infusion of a basic solution, such as methanolic ammonium (B1175870) hydroxide, which deprotonates the acetic acid before it enters the mass spectrometer's ion source. researchgate.netnih.gov Detection is then performed in negative ion mode, monitoring the specific mass transition for the acetate ion. Pseudo multiple reaction monitoring (pseudo MRM) is a common technique where the precursor and product ions are set to the same m/z value (e.g., 59.0 → 59.0). researchgate.net

Table 4: Example LC-MS/MS Parameters for Acetate Ion Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acidic (e.g., 0.1% Acetic Acid in Water/Acetonitrile) |

| Post-Column Infusion | Methanolic Ammonium Hydroxide |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitored Transition | m/z 59.0 → m/z 59.0 (Pseudo MRM) |

Gas Chromatography (GC) Applications with Derivatization

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, being a salt, is non-volatile. In the heated GC inlet, it would dissociate into acetic acid and 2-naphthylamine. While acetic acid can be analyzed by GC, 2-naphthylamine, a primary aromatic amine, is highly polar and prone to poor chromatographic performance, including peak tailing and adsorption on active sites within the GC system. researchgate.netcolostate.edugcms.cz

To overcome these issues, derivatization is necessary. researchgate.netgcms.cz This process chemically modifies the polar amino group (-NH₂) to create a less polar, more volatile, and more thermally stable derivative suitable for GC analysis. researchgate.netcolostate.edu Common derivatization strategies for primary amines like 2-naphthylamine include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable amide derivatives. These fluorinated derivatives are also highly responsive to electron capture detection (ECD). colostate.edu

Silylation: Reaction with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the amine with trimethylsilyl (B98337) (TMS) groups. gcms.cz This significantly reduces polarity and hydrogen bonding potential. gcms.cz

The choice of derivatization reagent depends on the specific analytical requirements, including the presence of other functional groups and the desired detector sensitivity. gcms.cz Following derivatization, the resulting 2-naphthylamine derivative can be effectively separated and quantified using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. who.int

Table 5: Common Derivatization Reagents for GC Analysis of 2-Naphthylamine

| Derivatization Method | Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | Trifluoroacetamide | Stable, volatile, suitable for FID and ECD |

Thermal Analysis for Stability and Interaction Studies

Thermal analysis techniques are indispensable in pharmaceutical and chemical research for characterizing the physical and chemical properties of materials. These methods measure changes in a substance's properties as a function of temperature, providing critical data on thermal stability, decomposition pathways, and potential interactions. For a compound like this compound, techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are paramount for establishing its thermal profile.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is crucial for determining the thermal stability and decomposition profile of a compound. While specific TGA research on this compound is not widely published, the expected decomposition pathway for an ammonium salt of a carboxylic acid involves its dissociation and subsequent volatilization or decomposition of the resulting amine and acid. For instance, studies on ammonium acetate show it decomposes to evolve ammonia and acetic acid. amazonaws.comresearchgate.net A similar initial dissociation would be expected for this compound, yielding 2-naphthylamine and acetic acid. Further heating would lead to the decomposition of these products. A TGA experiment would quantify the temperature ranges for these mass loss events, indicating the compound's stability limit. The derivative of the TGA curve (DTG) identifies the temperature at which the rate of mass loss is maximal. researchgate.net

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): DSC and DTA are techniques that measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material as a function of temperature. tainstruments.com These methods detect thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing) processes. tainstruments.com For this compound, a DSC or DTA scan would reveal its melting point, a key quality control parameter. Any polymorphic transitions (changes in crystalline form) would also be observable, which is critical as different polymorphs can have different physical properties. tainstruments.com The decomposition process, observed as a mass loss in TGA, would appear as a significant endothermic or exothermic event in the DSC/DTA curve.

Although detailed experimental data for this compound is limited in public literature, a representative thermal analysis profile can be hypothesized based on the behavior of similar aromatic ammonium carboxylates. unca.edu The data would be crucial for determining appropriate storage conditions and predicting compatibility with other substances in a formulation.

| Technique | Observed Event | Typical Temperature Range (°C) | Interpretation |

|---|---|---|---|

| DSC/DTA | Endotherm | 110 - 120 | Melting Point |

| TGA/DTG | Mass Loss (Step 1) | 130 - 210 | Decomposition into 2-naphthylamine and acetic acid. unca.edu |

| TGA/DTG | Mass Loss (Step 2) | > 210 | Further decomposition of organic components. jcsp.org.pk |

| DSC/DTA | Complex Endotherm/Exotherm | > 130 | Enthalpic changes associated with decomposition. |

Analytical Method Development and Validation for Research Applications

The development and validation of analytical methods are fundamental for ensuring the quality, reliability, and reproducibility of data in chemical research. For a compound such as this compound, robust analytical procedures are necessary for quantification, impurity profiling, and stability testing. The process is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). amsbiopharma.comslideshare.netgmp-compliance.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for the analysis of non-volatile and volatile organic compounds, respectively.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For aromatic amines, reversed-phase HPLC using a C18 column is a common approach. nih.govtandfonline.comresearchgate.net A validated HPLC method for this compound would involve optimizing parameters such as the mobile phase composition (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and a buffer), flow rate, and detector wavelength to achieve a sharp, symmetric peak with a stable retention time.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separation and identification. While this compound itself may have low volatility, its parent amine, 2-naphthylamine, is amenable to GC analysis. restek.com Methods have been developed for the trace analysis of naphthylamines, often involving a derivatization step to improve volatility and detectability. nih.gov Such a method could be adapted for the analysis of this compound, providing high sensitivity and specificity. nih.govnih.gov

Method Validation Parameters: Once a method is developed, it must undergo a rigorous validation process to demonstrate its fitness for purpose. altabrisagroup.com The key validation parameters are defined by regulatory guidelines like ICH Q2(R1). gmp-compliance.orgaltabrisagroup.comyoutube.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components like impurities or degradation products. amsbiopharma.comyoutube.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. tandfonline.comyoutube.com A correlation coefficient (R²) of ≥ 0.999 is often expected for calibration curves. tandfonline.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. altabrisagroup.com

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often expressed as the percent recovery of a known amount of spiked analyte, with typical acceptance criteria between 98-102%. slideshare.netaltabrisagroup.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment). chromatographyonline.com

Reproducibility: Between-laboratory precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. altabrisagroup.com The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. altabrisagroup.com For related aromatic amines, HPLC methods have achieved LODs in the range of 0.015 to 0.08 mg/L. nih.govtandfonline.com GC-MS methods for naphthylamines have demonstrated detectability in the parts-per-billion (ppb) range. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). ut.eechromatographyonline.compharmaguideline.com This provides an indication of its reliability during normal usage. chromatographyonline.com

| Parameter | Definition | Common Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure only the analyte of interest. | Analyte peak is resolved from all other peaks (impurities, etc.). |

| Linearity | Proportionality of signal to analyte concentration. | Correlation Coefficient (R²) ≥ 0.995. altabrisagroup.com |

| Accuracy | Closeness of measured value to the true value. | 98.0% - 102.0% recovery for drug product assay. slideshare.net |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. amsbiopharma.com |

| LOD / LOQ | Lowest concentration detectable / quantifiable. | Typically based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). |

| Robustness | Resistance to small, deliberate method variations. | System suitability parameters remain within limits; results are not significantly affected. pharmaguideline.com |

Derivatization Studies for Enhanced Analytical Performance and Synthetic Utility

Derivatization Protocols for Amine and Hydroxyl Groups in Naphthyl Systems

The derivatization of the primary amine group in 2-naphthylamine (B18577) is a common strategy to overcome analytical challenges associated with its polarity and potential for peak tailing in chromatographic systems. mdpi.com While hydroxyl groups can also be derivatized, the focus for 2-naphthylammonium acetate (B1210297) is the amine moiety. Common derivatization protocols include acylation, silylation, and alkylation. researchgate.netresearchgate.net

Acylation is one of the most widely used procedures for the gas chromatography (GC) analysis of primary and secondary amines. researchgate.net This method involves the addition of an acyl group (R-C=O) to the amine, which effectively masks the polar N-H bond, thereby reducing polarity and increasing volatility. researchgate.netnih.gov The resulting amide derivatives are often more stable and exhibit improved chromatographic behavior. jfda-online.com Pre-column derivatization is frequently performed, where the reaction is completed before the sample is introduced into the chromatographic system. researchgate.netnih.govnih.gov This approach allows for less stringent reaction conditions and can improve analyte sensitivity. libretexts.org

A typical pre-column acylation protocol involves dissolving the amine sample in a suitable organic solvent, adding the derivatizing reagent and often a catalyst or base, and heating the mixture for a specific time to ensure the reaction goes to completion. nih.govsigmaaldrich.com Following the reaction, excess reagent may be removed before analysis.

Reagents for Derivatization (e.g., Perfluorinated Anhydrides)

A variety of reagents are available for the derivatization of amines, with the choice depending on the analytical technique and the desired properties of the derivative. For GC analysis, particularly with electron capture detection (ECD), halogenated reagents are preferred as they significantly increase detector sensitivity. mdpi.comcolostate.edu

Perfluorinated Anhydrides: Perfluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA), are powerful acylating agents used extensively for derivatizing amines and phenols. nih.govjfda-online.com They react with the primary amine of 2-naphthylamine to form stable, volatile fluoroacyl derivatives. jfda-online.comresearchgate.net These reagents are favored for their rapid and quantitative reactions and the high electron-capturing ability of the resulting perfluorinated derivatives, making them ideal for trace analysis using GC-ECD or GC-MS. mdpi.comresearchgate.net

Other Common Derivatizing Reagents:

Chloroformates: Reagents like ethyl chloroformate and isobutyl chloroformate are also used to derivatize amines, forming carbamates. mdpi.com

Sulfonyl Chlorides: 2-Naphthalenesulfonyl chloride (NSCl) has been used for the pre-column derivatization of secondary amines for HPLC analysis, indicating its utility for creating derivatives with strong UV absorbance or fluorescence. nih.gov

Silylating Agents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used, although acylation is often more common for amines due to the higher stability of the resulting amides compared to silylated amines. researchgate.netnih.gov

The table below summarizes key reagents used for amine derivatization.

| Reagent Class | Example Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Key Advantages |

| Perfluorinated Anhydrides | Pentafluoropropionic anhydride | PFPA | Primary/Secondary Amines | N-Pentafluoropropionyl amide | High volatility, excellent ECD response, stable derivative researchgate.netnih.gov |

| Perfluorinated Anhydrides | Heptafluorobutyric anhydride | HFBA | Primary/Secondary Amines | N-Heptafluorobutyryl amide | High volatility, excellent ECD response, stable derivative nih.gov |

| Sulfonyl Chlorides | 2-Naphthalenesulfonyl chloride | NSCl | Primary/Secondary Amines | Sulfonamide | Enhanced UV/fluorescence detection for HPLC nih.gov |

| Chloroformates | Isobutyl chloroformate | - | Primary/Secondary Amines | Carbamate | Reduces polarity for GC analysis mdpi.com |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary Amines, Hydroxyls | Silylamine | Increases volatility researchgate.net |

Optimization of Derivatization Reaction Conditions (Temperature, Time, Solvent)

To ensure a quantitative and reproducible conversion of the analyte to its derivative, the reaction conditions must be carefully optimized. nih.gov Key parameters include temperature, reaction time, solvent, and the concentration of the derivatizing reagent. nih.govresearchgate.net

Temperature: The reaction temperature influences the rate of derivatization. For example, the acylation of amines with PFPA is often carried out at elevated temperatures, such as 65°C, to ensure a rapid and complete reaction. nih.govnih.gov Some protocols may use different temperatures, like 50°C, depending on the specific reagent and analyte. sigmaaldrich.com

Time: The reaction must be allowed to proceed for a sufficient duration to maximize the yield of the derivative. Reaction times can range from minutes to hours. nih.gov Studies involving PFPA derivatization have used times of 30 to 60 minutes. nih.govnih.gov A 40-minute reaction time has been reported for derivatization with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester. sigmaaldrich.com

Solvent: The choice of solvent is crucial as it must dissolve the analyte and the reagent without interfering with the reaction. For the derivatization of amines with perfluorinated anhydrides, organic solvents such as ethyl acetate and toluene (B28343) are commonly used. nih.govresearchgate.net Ethyl acetate has been shown to be a preferable solvent for the extraction and subsequent injection of certain PFPA derivatives into a GC-MS system. nih.govresearchgate.net In some HPLC derivatization protocols, a mixture of an organic solvent like acetonitrile (B52724) and a buffer (e.g., boric acid buffer) is used to control the pH. sigmaaldrich.com

The following table provides examples of optimized derivatization conditions from various studies.

| Analyte Type | Reagent | Temperature (°C) | Time (min) | Solvent System |

| Biogenic Amines | PFPA | 65 | 30 - 60 | Ethyl Acetate nih.govnih.gov |

| Aliphatic Amines | DMQC-OSu* | 50 | 40 | Acetonitrile / Boric Acid Buffer (pH 7.5) sigmaaldrich.com |

| Secondary Amines | PFBSC** | 40 | - | Acetonitrile / NaOH solution mdpi.com |

| Primary Aromatic Amines | PPIA*** | - | - | Investigated as an optimization parameter nih.govresearchgate.net |

*DMQC-OSu: 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester **PFBSC: Pentafluorobenzenesulfonyl chloride ***PPIA: 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid

Impact of Derivatization on Chromatographic Behavior and Detectability

Derivatization significantly alters the physicochemical properties of analytes like 2-naphthylamine, leading to substantial improvements in their chromatographic analysis and detection. jfda-online.com

Improved Chromatographic Behavior: A primary goal of derivatization for GC analysis is to increase the volatility and thermal stability of polar compounds. nih.govcolostate.edu The amine group in 2-naphthylamine is polar and can interact with active sites on the GC column, leading to poor peak shape (tailing) and reduced resolution. mdpi.com By converting the amine to a less polar amide derivative (e.g., via acylation), these interactions are minimized. researchgate.net This results in sharper, more symmetrical peaks, better separation from other components in a mixture, and improved analytical precision. mdpi.comnih.gov For HPLC, derivatization can make a polar compound more hydrophobic, increasing its retention on a reversed-phase column. libretexts.org

Enhanced Detectability: Derivatization can dramatically improve the detectability of an analyte. sigmaaldrich.com The introduction of specific functional groups can make the derivative highly responsive to a selective detector. For instance, derivatizing 2-naphthylamine with a perfluorinated anhydride like PFPA yields a molecule with multiple fluorine atoms. researchgate.net This perfluoroacyl derivative is highly sensitive to an electron capture detector (ECD), which is designed to detect electrophilic compounds, allowing for trace-level quantification. mdpi.comcolostate.edu Similarly, for HPLC, derivatizing with a reagent that contains a fluorophore or a strong chromophore can significantly enhance the sensitivity of fluorescence or UV detectors, respectively. researchgate.netlibretexts.org Detection limits for derivatized aromatic amines can reach the nanomolar (nmol/L) or even femtomole (fmol) level. nih.govresearchgate.net

Derivatization in Multi-Analyte Determination Protocols

Derivatization is a cornerstone of methods designed for the simultaneous determination of multiple analytes in complex samples. researchgate.net By applying a single, robust derivatization protocol, a group of structurally related compounds, such as various aromatic or biogenic amines, can be converted into derivatives with similar chromatographic properties. nih.govnih.gov This allows them to be analyzed in a single chromatographic run, saving time and resources.

For example, a derivatization method using PFPA has been developed for the simultaneous GC-MS analysis of several biogenic amines, including putrescine and spermidine, in biological samples. nih.govresearchgate.net Similarly, pre-column derivatization with fluorescent labeling reagents has enabled the sensitive determination of multiple primary aromatic amines in environmental water samples by HPLC with fluorescence detection. nih.govresearchgate.net These multi-analyte methods are crucial for environmental monitoring, food safety analysis, and clinical diagnostics, where the presence and quantity of several amines need to be established to evaluate potential health hazards. semanticscholar.org

Comparative Research on Naphthylamine Derivatives and Analogs

Structure-Reactivity Relationships in Isomeric Naphthylammonium Salts

The reactivity of naphthylammonium salts is fundamentally dictated by the position of the ammonium (B1175870) group on the naphthalene (B1677914) ring system. The two primary isomers, 1-naphthylammonium (alpha) and 2-naphthylammonium (beta), exhibit distinct chemical behaviors due to differences in steric and electronic environments.

The naphthalene nucleus consists of two fused benzene (B151609) rings, and the positions are not electronically equivalent. The C1 (alpha) position is adjacent to the ring junction and is generally more sterically hindered than the C2 (beta) position. This structural difference influences the accessibility of the ammonium group and adjacent sites on the ring. While the basicity of 1-naphthylamine (B1663977) and 2-naphthylamine (B18577) are very similar, with pKa values around 3.9, their reactivity in other contexts, such as electrophilic substitution, differs. wikipedia.orgwikipedia.org

In the context of the ammonium salts, the stability of the cation and the electrostatic potential on the ammonium protons are key determinants of reactivity in processes like proton transfer or displacement reactions. The electron density distribution across the naphthalene ring, which varies between the C1 and C2 positions, subtly alters the properties of the attached ammonium group. This can influence how the salt interacts with other reagents. For instance, the reactivity of various ammonium salts in exchange reactions has been shown to have a linear relationship with the electrostatic potential of the hydrogen atoms in the ammonium cation. This principle suggests that even minor electronic differences between the 1- and 2-isomers can lead to distinct reactivity profiles.

| Property | 1-Naphthylamine (precursor) | 2-Naphthylamine (precursor) |

| Common Name | α-Naphthylamine | β-Naphthylamine |

| CAS Number | 134-32-7 | 91-59-8 |

| Melting Point | 47-50 °C | 111-113 °C |

| Boiling Point | 301 °C | 306 °C |

| pKa | ~3.9 | 3.92 |

Analogous Reactions of Related Naphthyl Compounds

To understand the chemical potential of 2-Naphthylammonium acetate (B1210297), it is instructive to examine the reactions of its parent amine, 2-naphthylamine, and other related derivatives. These reactions highlight the transformations possible for the naphthalene core and the amino functional group.

Classical reactions of 2-naphthylamine demonstrate the reactivity of the aromatic system and the amino group.

Oxidation : When oxidized, 2-naphthylamine yields ortho-carboxy-hydrocinnamic acid. wikipedia.org

Reduction : Treatment with sodium in boiling amyl alcohol reduces the unsubstituted ring to form tetrahydro-β-naphthylamine, a compound that behaves more like an aliphatic amine. wikipedia.org

Sulfonation : 2-Naphthylamine can be readily sulfonated to produce various sulfonic acid derivatives, which have historically been important intermediates in the synthesis of azo dyes. wikipedia.org

More contemporary research on naphthylamine derivatives showcases the use of the amine (or a modified amide) group to direct C-H activation reactions, enabling functionalization at specific positions on the naphthalene ring. Although often demonstrated on the 1-naphthylamine scaffold, these reactions represent analogous transformations applicable to the broader class of naphthylamines.

Directed C-H Alkoxylation : Cobalt-catalyzed reactions can selectively introduce alkoxy groups at the C8 position of N-(naphthalen-1-yl)picolinamide derivatives.

Directed C-H Amination : Silver(I) catalysis can achieve amination at the C4 position of similar 1-naphthylamine derivatives.

| Reaction Type | Substrate Example | Key Reagents | Product |

| Oxidation | 2-Naphthylamine | Chromic Acid | Ortho-carboxy-hydrocinnamic acid |

| Reduction | 2-Naphthylamine | Sodium, Amyl Alcohol | Tetrahydro-β-naphthylamine |

| C-H Alkoxylation | N-(naphthalen-1-yl)picolinamide | Cobalt catalyst, Alcohol | C8-alkoxylated derivative |

| C-H Amination | N-(naphthalen-1-yl)picolinamide | Silver(I) catalyst, Azodicarboxylate | C4-aminated derivative |

Emissions and Environmental Fate in Technosphere Articles (Mechanistic Aspects)

The presence and persistence of 2-naphthylamine and its derivatives in the environment are linked to anthropogenic activities. Although its production and use have been heavily restricted due to its carcinogenicity, its parent compound, 2-naphthylamine, is still released into the environment from specific sources. who.intatamanchemicals.com

Emission Sources Historically, occupational exposure occurred during the manufacturing of azo dyes and in the rubber industry. who.intnih.gov Currently, emissions are primarily associated with the pyrolysis of nitrogen-containing organic materials. Significant sources include:

Cigarette smoke wikipedia.org

Heated cooking oils who.int

General incomplete combustion of organic matter who.int

Environmental Fate and Biodegradation Once in the environment, the fate of naphthylamines is governed by their chemical stability and susceptibility to microbial degradation. While some studies have indicated very slow degradation in soil, recent research has elucidated a specific and efficient biodegradation pathway for these compounds in certain microorganisms. elifesciences.org

A pathway for the degradation of 1-naphthylamine has been identified in Pseudomonas sp. strain JS3066, which provides a mechanistic model for polycyclic aromatic amines. elifesciences.org This biological process involves a series of enzymatic steps:

Initial Attack : The degradation is initiated by a glutamine synthetase-like enzyme (NpaA1), which catalyzes the glutamylation of the amine. This step attaches a glutamate (B1630785) molecule to the naphthylamine. elifesciences.org

Oxidation : The resulting γ-glutamylated naphthylamine is then oxidized by a dioxygenase system. This leads to the formation of 1,2-dihydroxynaphthalene. elifesciences.org

Ring Cleavage : 1,2-dihydroxynaphthalene is a common intermediate in the degradation of naphthalene itself. It is funneled into the well-established naphthalene degradation pathway, where it is further broken down via intermediates like catechol, eventually leading to mineralization into central carbon pathway intermediates. elifesciences.orgnih.gov

This discovery highlights that despite the compound's persistence in some environments, specialized bacteria have evolved a mechanistic pathway to use it as a growth substrate, playing a crucial role in its natural attenuation. elifesciences.org

| Biodegradation Step | Key Enzyme/System | Intermediate | Final Products (Pre-central metabolism) |

| 1. Glutamylation | Glutamine synthetase-like (NpaA1) | γ-glutamylated naphthylamine | - |

| 2. Oxidation | Dioxygenase system | 1,2-dihydroxynaphthalene | - |

| 3. Ring Cleavage | Naphthalene degradation pathway enzymes | Catechol | Tricarboxylic acid (TCA) cycle intermediates |

Q & A

Q. What standardized methods are used to detect 2-Naphthylammonium acetate in textiles, and how do they ensure sensitivity?

Detection typically follows EN ISO 14362:2017 , which identifies aromatic amines derived from azo colorants. This method involves fiber extraction under reductive conditions to cleave azo bonds, followed by chromatographic analysis (e.g., HPLC or GC-MS) to quantify amines like this compound. Sensitivity is ensured by setting a detection limit of 30 mg/kg (0.003% by weight) . Calibration standards and internal controls are critical to mitigate matrix interference.

Q. What are the regulatory thresholds for this compound in consumer products, and how do they vary globally?

Under EU REACH Annex XVII, the compound is restricted to ≤0.1% by weight in mixtures . However, OEKO-TEX® standards enforce stricter limits (e.g., ≤0.01% ) in textiles due to its classification as a carcinogenic amine salt (CAS 553-00-4) . Researchers must verify regional guidelines, as discrepancies arise from differing risk assessments (e.g., EWG lists it under CA hazards, while ZDHC MRSL aligns with REACH) .

Q. How is this compound synthesized, and what are common impurities?

Synthesis often involves acetylation of 2-naphthylamine using acetic anhydride. Key impurities include unreacted 2-naphthylamine (regulated as a Group 1 carcinogen) and residual acetic acid. Purity is validated via NMR and LC-MS, with thresholds for amine residues set at <0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for this compound?

While the compound itself is classified as carcinogenic (CLH: CA) due to its structural relationship to 2-naphthylamine , some studies suggest lower bioavailability in salt form. Advanced toxicity assays (e.g., Ames test, in vitro micronucleus) under physiological pH conditions (4–6) are recommended to assess mutagenic potential. Dose-response studies should account for matrix effects (e.g., textile vs. solution) .

Q. What analytical challenges arise when quantifying trace this compound in complex matrices, and how are they addressed?

Challenges include matrix interference (e.g., dyes, surfactants) and low analyte concentrations. Solid-phase extraction (SPE) with mixed-mode sorbents improves selectivity. For quantification, UPLC-MS/MS with deuterated internal standards (e.g., d₈-2-naphthylamine) achieves limits of detection (LOD) of 0.01 ppm . Method validation must include recovery rates (85–115%) and precision (RSD <10%) .

Q. What experimental designs are optimal for studying this compound’s role in biochemical interactions?

Acetate buffers (pH 3.6–5.6) are used to stabilize the compound in enzymatic assays. For example, in protein crystallization, ionic strength adjustments with sodium acetate (0.1–0.5 M) prevent precipitation artifacts. Researchers should monitor pH shifts during reactions, as protonation of the amine group alters solubility .

Q. How do regulatory variations impact the design of cross-border toxicity studies?

Studies must align with the strictest regional limits (e.g., 0.01% in OEKO-TEX® vs. 0.1% in REACH). Multidisciplinary teams should integrate:

- Exposure modeling : Simulate leaching under sweat (pH 4.5–6.5) and saliva (pH 6.2–7.4) conditions.

- Threshold extrapolation : Apply safety factors (e.g., 10×) to account for sensitive populations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.